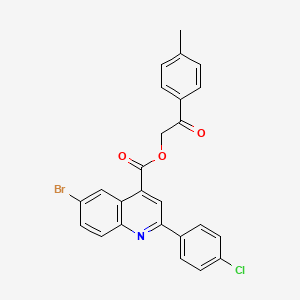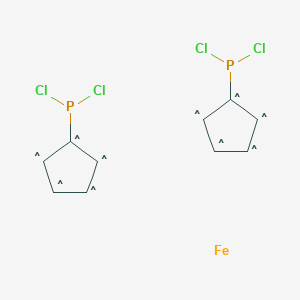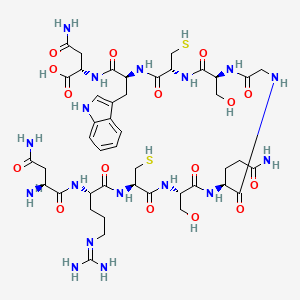
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, a heterocyclic aromatic compound, has gained prominence due to its versatile applications in industrial and synthetic organic chemistry. The compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C₉H₇N. Quinoline serves as a scaffold for drug discovery and plays a significant role in medicinal chemistry .
Preparation Methods
Several synthetic routes exist for constructing the quinoline scaffold. Notable classical protocols include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner–von Miller Reaction
- Conrad-Limpach Synthesis
Among these, the Doebner–von Miller Reaction stands out as a reliable method for synthesizing 2-methylquinoline derivatives. Researchers have reported its successful application in the preparation of 2-methylquinoline compounds .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation : Quinoline derivatives can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reduction of quinoline can be achieved using hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).
- Substitution : Halogenation reactions (e.g., bromination or chlorination) lead to the formation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.
Major products from these reactions include substituted quinoline derivatives with diverse functional groups.
Scientific Research Applications
The compound finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential use in drug development.
- Industry : As a precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique in its structure, similar compounds include other quinoline derivatives like 2-methylquinoline and its analogues.
Properties
Molecular Formula |
C25H17BrClNO3 |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-9-19(27)10-7-16)28-22-11-8-18(26)12-20(21)22/h2-13H,14H2,1H3 |
InChI Key |
RYYLRNBMCTXARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)




![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)

